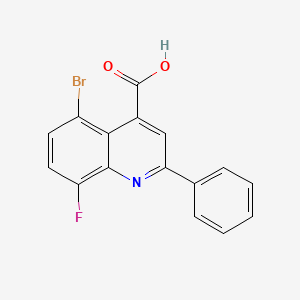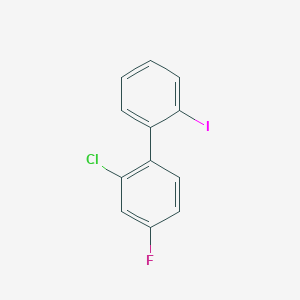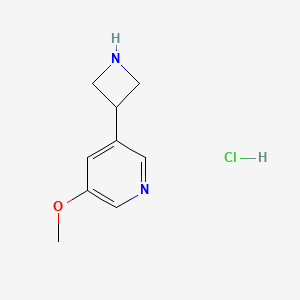
2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine is a tertiary amine with a complex branched structure. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This compound is characterized by its unique structure, which includes multiple methyl groups and a heptane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of 2-methylheptan-2-one with 2-methylbutan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Amines: Another method involves the alkylation of 2-methylbutan-2-amine with 2-methylheptan-2-yl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes, where the reactants are continuously fed into a reactor, and the product is purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the substituent used.
Applications De Recherche Scientifique
2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in metabolic pathways and as a model compound for studying amine metabolism.
Medicine: Investigated for its potential use in drug development, particularly in the design of amine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine involves its interaction with various molecular targets:
Molecular Targets: It primarily interacts with enzymes and receptors that recognize amine groups.
Pathways Involved: The compound can participate in metabolic pathways involving amine oxidation and reduction, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylbutan-2-amine: A simpler amine with a similar structure but fewer methyl groups.
2-methylheptan-2-amine: Another related compound with a heptane backbone but different branching.
Uniqueness
2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine is unique due to its highly branched structure, which imparts distinct chemical properties and reactivity compared to simpler amines. This complexity makes it valuable in specialized applications where specific reactivity is required.
Propriétés
Formule moléculaire |
C13H29N |
|---|---|
Poids moléculaire |
199.38 g/mol |
Nom IUPAC |
2-methyl-N-(2-methylbutan-2-yl)heptan-2-amine |
InChI |
InChI=1S/C13H29N/c1-7-9-10-11-13(5,6)14-12(3,4)8-2/h14H,7-11H2,1-6H3 |
Clé InChI |
JLYYUTGQVZJZRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(C)NC(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Ethyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719870.png)




![[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719917.png)

